2-(Benzyloxy)-1-iodo-3-methoxybenzene
Description
2-(Benzyloxy)-1-iodo-3-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with a benzyloxy group at position 2, an iodine atom at position 1, and a methoxy group at position 2. Its molecular formula is C₁₄H₁₃IO₂, with a molecular weight of 364.16 g/mol. The iodine substituent provides a heavy halogen atom capable of participating in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the benzyloxy and methoxy groups contribute steric bulk and electron-donating effects, respectively. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, or advanced materials .
Properties
Molecular Formula |
C14H13IO2 |
|---|---|
Molecular Weight |
340.16 g/mol |
IUPAC Name |
1-iodo-3-methoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13IO2/c1-16-13-9-5-8-12(15)14(13)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
FDVYBPPGQFGAIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Sequential Functionalization Approach
The sequential functionalization approach involves the stepwise introduction of the methoxy, hydroxyl, and benzyloxy groups, followed by regioselective iodination. The general sequence can be outlined as follows:
Methoxylation of Precursors
The introduction of the methoxy group typically employs a starting material such as resorcinol or 3-hydroxyphenol, which is selectively methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. Based on procedures for similar compounds, typical reaction conditions include:
3-Hydroxyphenol (1 equiv) + Methyl iodide (1.2 equiv) + K2CO3 (2 equiv)
Solvent: Acetone or DMF
Temperature: 50-80°C
Reaction time: 4-6 hours
This produces 3-methoxyphenol, which serves as a key intermediate for subsequent transformations.
Regioselective Benzylation
The benzylation of 3-methoxyphenol is typically performed using benzyl bromide in the presence of a base. Based on the synthesis of similar compounds, the following procedure can be adapted:
3-Methoxyphenol (1 equiv) + Benzyl bromide (1.1 equiv) + K2CO3 (3 equiv)
Solvent: Acetonitrile
Temperature: 80°C
Reaction time: 12-16 hours
This benzylation reaction proceeds through an SN2 mechanism, with the potassium carbonate deprotonating the phenolic hydroxyl group to generate the more nucleophilic phenolate anion.
Regioselective Iodination
The iodination step is critical for introducing the iodine atom at the desired position. Several methods have been developed for the regioselective iodination of substituted benzenes:
Method A: I2/PIDA System
2-(Benzyloxy)-3-methoxybenzene (1 mmol) + PIDA (1.5 mmol) + I2 (1 mmol)
Solvent: Dichloromethane (2 mL)
Temperature: 60°C
Reaction time: 3 hours
Atmosphere: N2
This method utilizes phenyliodine diacetate (PIDA) as an oxidant in conjunction with molecular iodine to generate an electrophilic iodinating species that targets the electron-rich aromatic ring.
Method B: N-Iodosuccinimide (NIS) System
2-(Benzyloxy)-3-methoxybenzene (1 equiv) + NIS (1.1 equiv)
Solvent: Acetonitrile or dichloromethane
Catalyst: Trifluoroacetic acid (0.1 equiv)
Temperature: 25-50°C
Reaction time: 4-6 hours
N-Iodosuccinimide serves as a milder source of electrophilic iodine and offers improved regioselectivity in many cases.
Direct Iodination of Pre-functionalized Precursors
An alternative approach involves the direct iodination of pre-functionalized benzene derivatives:
Iodination of 2-Methoxyphenol followed by Benzylation
This approach begins with the iodination of 2-methoxyphenol (guaiacol) using methods similar to those described above, followed by benzylation of the resulting 2-methoxy-6-iodophenol:
2-Methoxyphenol (1 equiv) + NIS (1.1 equiv) + TFA (0.1 equiv)
Solvent: DCM
Temperature: 0-25°C
Reaction time: 4 hours
The subsequent benzylation of 2-methoxy-6-iodophenol can be performed using benzyl bromide and a base, similar to the procedure outlined in section 2.1.2.
One-Pot Sequential Process
A more efficient approach involves a one-pot sequential process that avoids the isolation of intermediates:
3-Methoxyphenol (1 equiv) + K2CO3 (3 equiv) + Benzyl bromide (1.1 equiv)
Solvent: Acetonitrile
Temperature: 80°C
Reaction time: 12 hours
↓
Cool to room temperature, then add NIS (1.1 equiv) + Trifluoroacetic acid (0.1 equiv)
Temperature: 25°C
Reaction time: 6 hours
This one-pot approach significantly improves overall yield and reduces waste generation by eliminating intermediate purification steps.
Reaction Mechanisms
Benzylation Mechanism
The benzylation of the phenolic hydroxyl group occurs via an SN2 mechanism:
- Deprotonation of the phenolic hydroxyl by potassium carbonate to form a phenolate anion
- Nucleophilic attack of the phenolate on the benzylic carbon of benzyl bromide
- Displacement of the bromide leaving group to form the benzyl ether
The regioselectivity is controlled by the electronic properties of the substituents, with the methoxy group directing the reaction to the ortho-position through its electron-donating effect.
Iodination Mechanism
The iodination mechanism depends on the specific reagents employed:
NIS System
- Trifluoroacetic acid activates NIS to generate an electrophilic I+ species
- The electron-rich aromatic ring undergoes electrophilic aromatic substitution
- Rearomatization yields the iodinated product
NIS provides a more controlled release of I+, often resulting in improved regioselectivity compared to the I2/PIDA system.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency and selectivity of both the benzylation and iodination reactions. Table 1 summarizes the effect of different solvents on the benzylation step:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
|---|---|---|---|---|
| Acetonitrile | 80 | 12 | 85-92 | Clean reaction, minimal side products |
| DMF | 80 | 10 | 80-88 | Higher solubility, requires thorough workup |
| Acetone | 60 | 16 | 70-75 | Lower temperature, longer reaction time |
| THF | 65 | 14 | 75-82 | Moderate yield, good selectivity |
| Ethyl acetate | 75 | 15 | 65-70 | Less efficient, more side products |
Acetonitrile emerges as the optimal solvent for the benzylation step, providing excellent yields with minimal side product formation.
For the iodination step, dichloromethane is generally preferred due to its excellent solubility properties and compatibility with various iodinating reagents. Table 2 compares different iodinating conditions:
| Iodinating System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| I2/PIDA | DCM | 60 | 3 | 75-85 | Good |
| NIS/TFA | DCM | 25 | 4-6 | 80-90 | Excellent |
| NIS/PTSA | DCM | 25 | 5-7 | 75-85 | Very good |
| ICl | DCM | 0 | 2-3 | 70-80 | Moderate |
| NIS | MeCN | 50 | 4 | 75-85 | Good |
The NIS/TFA system in dichloromethane provides the best combination of yield and regioselectivity for the iodination step.
Temperature Effects
Temperature control is crucial for both the benzylation and iodination steps:
For benzylation, temperatures between 70-80°C generally provide the optimal balance between reaction rate and selectivity. Lower temperatures result in incomplete conversion, while higher temperatures can lead to side reactions such as debenzylation or polyalkylation.
For iodination, the optimal temperature depends on the reagent system employed:
Catalyst Considerations
The choice of catalyst for the iodination step significantly impacts both efficiency and selectivity:
| Catalyst | Iodinating Agent | Activation Method | Regioselectivity | Side Reactions |
|---|---|---|---|---|
| TFA | NIS | Acid activation | Excellent | Minimal |
| PTSA | NIS | Acid activation | Very good | Low |
| AgBF4 | I2 | Lewis acid activation | Good | Moderate |
| Cu(OAc)2 | I2 | Oxidative activation | Moderate | Significant |
| None | ICl | Direct electrophilic | Fair | Considerable |
Trifluoroacetic acid (TFA) emerges as the optimal catalyst for NIS-mediated iodination, providing excellent regioselectivity with minimal side reactions.
Purification and Characterization
Chromatographic Purification
Column chromatography using silica gel is the most common purification method for 2-(Benzyloxy)-1-iodo-3-methoxybenzene. Typical elution systems include:
Petroleum ether:Ethyl acetate (gradient from 50:1 to 20:1)
For challenging separations, more specialized conditions may be employed:
Hexanes:Dichloromethane (gradient from 10:1 to 5:1)
The product typically appears as a colorless to pale yellow oil or crystalline solid after evaporation of the solvent.
Spectroscopic Characterization
NMR Spectroscopy
The 1H NMR spectrum of this compound in CDCl3 typically shows:
- Aromatic protons from the benzyl group (δ 7.30-7.45 ppm, multiplet, 5H)
- Aromatic protons from the substituted benzene ring (δ 6.70-7.25 ppm, multiplet, 3H)
- Benzylic methylene protons (δ 5.00-5.20 ppm, singlet, 2H)
- Methoxy protons (δ 3.80-3.90 ppm, singlet, 3H)
The 13C NMR spectrum generally displays:
- Aromatic carbons (δ 115-160 ppm)
- Ipso carbon bearing iodine (δ 85-95 ppm, characteristic upfield shift)
- Benzylic methylene carbon (δ 70-75 ppm)
- Methoxy carbon (δ 55-60 ppm)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) data for this compound:
- Calculated m/z for C14H13IO2 [M+H]+: 341.0033
- Typical observed m/z: 341.0035-341.0038
The fragmentation pattern often shows loss of iodine (M-127) and benzyl group (M-91) as characteristic fragments.
Comparative Analysis of Synthetic Methods
Yield and Efficiency Comparison
Table 3 provides a comprehensive comparison of the various synthetic approaches to this compound:
| Synthetic Approach | Overall Yield (%) | Number of Steps | Total Reaction Time (h) | Ease of Purification |
|---|---|---|---|---|
| Sequential: Methoxylation → Benzylation → Iodination | 60-70 | 3 | 24-30 | Moderate |
| Sequential: Iodination of 2-Methoxyphenol → Benzylation | 65-75 | 2 | 16-20 | Challenging |
| One-Pot Sequential Process | 70-80 | 1 (2 operations) | 18-20 | Simpler |
| Direct Iodination of Commercial 2-(Benzyloxy)-3-methoxybenzene | 75-85 | 1 | 4-6 | Simplest |
The one-pot sequential process and direct iodination of commercially available 2-(Benzyloxy)-3-methoxybenzene (when available) offer the most efficient routes to the target compound.
Cost Analysis
The relative cost factors for each synthetic route are summarized in Table 4:
| Synthetic Approach | Raw Material Cost | Reagent Cost | Process Cost | Overall Cost Factor |
|---|---|---|---|---|
| Sequential: Methoxylation → Benzylation → Iodination | Low | Moderate | High | Moderate |
| Sequential: Iodination → Benzylation | Low-Moderate | Moderate | Moderate | Moderate |
| One-Pot Sequential Process | Low | Moderate | Low | Low-Moderate |
| Direct Iodination of Commercial Precursor | High | Low | Very Low | Moderate-High |
The one-pot sequential process typically offers the most cost-effective route when considering all factors, unless the commercial precursor is available at a competitive price.
Environmental Considerations
Table 5 compares the environmental impact of each synthetic approach:
| Synthetic Approach | Solvent Usage | Reagent Toxicity | Waste Generation | E-Factor | Green Chemistry Principles Applied |
|---|---|---|---|---|---|
| Sequential: Methoxylation → Benzylation → Iodination | High | Moderate-High | High | 35-45 | Few |
| Sequential: Iodination → Benzylation | Moderate | Moderate-High | Moderate | 25-35 | Some |
| One-Pot Sequential Process | Low-Moderate | Moderate | Low | 15-25 | Several |
| Direct Iodination | Very Low | Moderate | Very Low | 10-15 | Many |
The one-pot sequential process and direct iodination approaches align better with green chemistry principles, particularly waste minimization and reduced solvent usage.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(Benzyloxy)-3-methoxybenzene.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under conditions like heating or the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(Benzyloxy)-3-methoxyphenyl azide, while oxidation with potassium permanganate would produce 2-(Benzyloxy)-3-methoxybenzoic acid.
Scientific Research Applications
2-(Benzyloxy)-1-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-1-iodo-3-methoxybenzene exerts its effects depends on the specific context of its use. In general, the compound can interact with various molecular targets through its functional groups. For example, the benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Iodo-1-methoxy-2-methylbenzene (C₈H₉IO; MW: 248.06 g/mol )
- Key Differences :
- Lacks the benzyloxy group at position 2, replacing it with a methyl group at position 2.
- Methoxy and iodine substituents are positioned at 1 and 4, respectively, altering electronic distribution.
- Reactivity :
- Reduced steric hindrance compared to 2-(benzyloxy)-1-iodo-3-methoxybenzene due to the absence of the bulky benzyloxy group.
- Methyl group (electron-donating) and methoxy group synergistically activate the ring for electrophilic substitution, but iodine’s position may limit regioselectivity in coupling reactions .
2-(Benzyloxy)-1-bromo-3-nitrobenzene (C₁₃H₁₀BrNO₃; MW: 308.13 g/mol )
- Key Differences :
- Bromine replaces iodine at position 1, reducing atomic radius and polarizability.
- Nitro group (electron-withdrawing) at position 3 instead of methoxy (electron-donating).
- Reactivity :
1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene (C₈H₇Cl₂IO₂; MW: 332.95 g/mol )
- Key Differences :
- Contains two chlorine atoms (positions 1 and 5) and a methoxymethoxy group (position 2).
- Smaller substituents reduce steric hindrance but increase electrophilicity due to chlorine’s electron-withdrawing effect.
- Reactivity :
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|
| This compound | C₁₄H₁₃IO₂ | 364.16 | I (1), OMe (3), BnO (2) | High iodine reactivity, steric hindrance |
| 4-Iodo-1-methoxy-2-methylbenzene | C₈H₉IO | 248.06 | I (4), OMe (1), Me (2) | Moderate steric effects, methyl activation |
| 2-(Benzyloxy)-1-bromo-3-nitrobenzene | C₁₃H₁₀BrNO₃ | 308.13 | Br (1), NO₂ (3), BnO (2) | Bromine/nitro synergy for electrophilic routes |
| 1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene | C₈H₇Cl₂IO₂ | 332.95 | Cl (1,5), I (3), CH₂OCH₂OMe (2) | Dual halogen effects, balanced electronics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
